molecular formula C14H16O4 B109385 Prenyl caffeate CAS No. 118971-61-2

Prenyl caffeate

Cat. No.: B109385
CAS No.: 118971-61-2
M. Wt: 248.27 g/mol
InChI Key: TTYOHMFLCXENHR-GQCTYLIASA-N
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Description

Prenyl caffeate is a naturally occurring compound that belongs to the class of hydroxycinnamic acid derivatives. It is formed by the esterification of caffeic acid with a prenyl group. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

Target of Action

Prenylated compounds, in general, have been shown to interact with a variety of biological targets, enhancing their bioactivities

Mode of Action

The mode of action of Prenyl caffeate involves the process of prenylation, a post-translational modification that plays a crucial role in cellular regulation . Prenylation involves the attachment of isoprene units to various acceptors, significantly contributing to the structural and biological diversity of these compounds .

Biochemical Pathways

Prenyltransferases, the enzymes responsible for prenylation, catalyze the transfer reactions of prenyl moieties from different prenyl donors to various acceptors . This process affects the biosynthesis of isoprenoids, a group of compounds that serve a variety of essential biological functions . The prenylation reactions can take place in a regular manner by connecting the prenyl moieties via their C-1 to an acceptor or in a reverse manner via their C-3 atoms .

Pharmacokinetics

A study on a similar compound, bornyl caffeate, found it to follow a three-compartment open model . The time to peak concentration (Tmax) and the maximum plasma concentration (Cmax) were found to be 0.53 h and 409.33 ng/mL, respectively

Result of Action

Prenylated compounds, including this compound, often demonstrate promising biological and pharmacological activities. They exhibit a wide range of biological activities such as cytotoxicity, antioxidant, and antimicrobial activities . These activities are often distinct from their non-prenylated precursors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, encapsulation has been shown to improve the stability of bioactive extracts under gastrointestinal conditions, thereby enhancing their beneficial effect

Preparation Methods

Synthetic Routes and Reaction Conditions

Prenyl caffeate can be synthesized through the esterification of caffeic acid with prenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts such as enzymes to achieve higher specificity and yield. Enzymatic prenylation using prenyltransferases is a common method, where the enzyme catalyzes the transfer of the prenyl group to caffeic acid. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

Prenyl caffeate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Studied for its role in cellular signaling and regulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of natural preservatives and antioxidants for food and cosmetic products.

Comparison with Similar Compounds

Similar Compounds

    Caffeic Acid Phenethyl Ester: Similar in structure but with a phenethyl group instead of a prenyl group.

    Ferulic Acid: Another hydroxycinnamic acid derivative with a methoxy group.

    Chlorogenic Acid: A caffeic acid ester with quinic acid.

Uniqueness

Prenyl caffeate is unique due to its prenyl group, which enhances its lipophilicity and ability to interact with lipid membranes. This structural feature contributes to its potent biological activities and makes it a valuable compound for various applications.

Properties

IUPAC Name

3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYOHMFLCXENHR-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118971-61-2, 100884-13-7
Record name (E)-3-Methylbut-2-en-1-yl 3-(3,4-dihydroxyphenyl)acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118971-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylallyl caffeic acid ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100884137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prenyl cis-caffeate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041140
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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